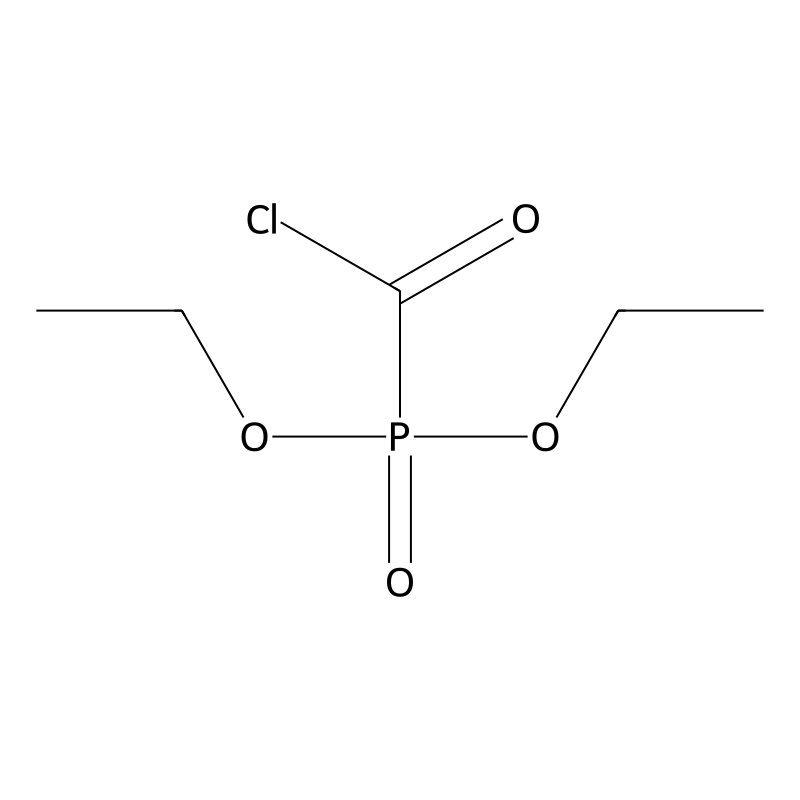

diethyl (chlorocarbonyl)phosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Organophosphorus Compounds:

Due to the presence of the reactive phosphoryl chloride (P(O)Cl) group, diethyl (chlorocarbonyl)phosphonate could potentially serve as a precursor molecule for the synthesis of various organophosphorus compounds. By undergoing substitution reactions, the chlorine atom can be replaced with other functional groups, leading to diverse organophosphorus molecules with unique properties. These synthesized molecules could find applications in various fields, such as:

- Medicine: Organophosphorus compounds are a class of molecules with diverse biological activities. Some are well-known as insecticides, while others have been explored for their potential as anti-cancer agents or enzyme inhibitors [].

- Materials Science: Organophosphorus compounds can be incorporated into polymers or other materials to impart specific properties, such as flame retardancy or improved conductivity.

Diethyl (chlorocarbonyl)phosphonate is an organophosphorus compound characterized by the presence of both a phosphonate and a chlorocarbonyl functional group. Its chemical structure can be represented as , which includes a phosphorus atom bonded to two ethyl groups, a carbonyl group, and a chlorine atom. This compound is classified under phosphonic acid diesters, which are known for their diverse applications in organic synthesis and biological activity.

The compound is also involved in Michael addition reactions where it acts as a nucleophile towards activated alkenes, especially in the presence of suitable catalysts. For instance, its reactivity can be enhanced using Lewis acids or strong bases, promoting the formation of adducts with various unsaturated carbonyl compounds .

Diethyl (chlorocarbonyl)phosphonate exhibits notable biological activities, particularly in the context of medicinal chemistry. Compounds derived from phosphonates are often studied for their potential antiviral, antibacterial, and anticancer properties. The presence of the chlorocarbonyl group may enhance its reactivity towards biological targets, making it a candidate for further pharmacological exploration.

Research indicates that phosphonates can mimic phosphate groups, which are crucial in biological systems, thus potentially interfering with metabolic pathways or serving as enzyme inhibitors .

The synthesis of diethyl (chlorocarbonyl)phosphonate can be achieved through several methods:

- Chlorination of Diethyl Phosphonate: This method involves treating diethyl phosphonate with thionyl chloride or phosphorus oxychloride to introduce the chlorocarbonyl functionality.

- Direct Reaction with Carbonyl Compounds: Diethyl phosphonate can react with carbonyl compounds under acidic conditions to form chlorocarbonyl derivatives.

- Michael Addition: Utilizing Michael addition reactions where diethyl (chlorocarbonyl)phosphonate acts as a Michael acceptor can also yield this compound when reacted with appropriate nucleophiles .

Diethyl (chlorocarbonyl)phosphonate has several applications in organic synthesis and materials science:

- Synthesis of Phosphonates: It serves as an intermediate in the synthesis of various phosphonates that are used in pharmaceuticals and agrochemicals.

- Chemical Probes: The unique functional groups allow it to be used as a chemical probe in studying enzyme mechanisms or metabolic pathways.

- Building Block for Complex Molecules: It is utilized as a building block in the synthesis of more complex organic molecules due to its reactivity .

Diethyl (chlorocarbonyl)phosphonate shares structural similarities with other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Diethyl Phosphonate | Lacks chlorocarbonyl; used primarily in synthesis | |

| Methyl (Chlorocarbonyl)Phosphonate | Similar reactivity; smaller alkyl group | |

| Triethyl Phosphate | No chlorocarbonyl; often used as a flame retardant | |

| Dimethyl (Chlorocarbonyl)Phosphonate | Similar structure; different alkyl groups |

Diethyl (chlorocarbonyl)phosphonate is unique due to its specific combination of ethyl groups and the chlorocarbonyl functionality, which enhances its reactivity compared to other phosphonates.